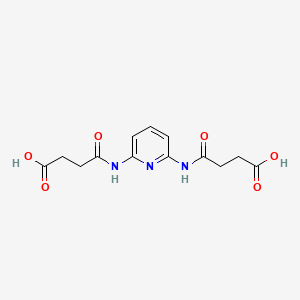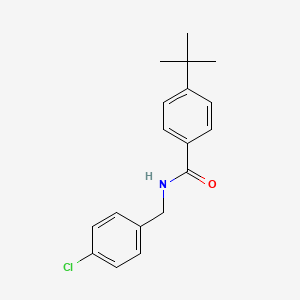
4,4'-(2,6-pyridinediyldiimino)bis(4-oxobutanoic acid)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4'-(2,6-pyridinediyldiimino)bis(4-oxobutanoic acid), also known as PDI, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PDI is a versatile compound that can be synthesized using different methods and has been extensively studied for its biochemical and physiological effects.
作用機序
The mechanism of action of 4,4'-(2,6-pyridinediyldiimino)bis(4-oxobutanoic acid) is not fully understood. However, studies have shown that 4,4'-(2,6-pyridinediyldiimino)bis(4-oxobutanoic acid) can inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of inflammatory mediators. 4,4'-(2,6-pyridinediyldiimino)bis(4-oxobutanoic acid) has also been shown to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
4,4'-(2,6-pyridinediyldiimino)bis(4-oxobutanoic acid) has been shown to have both biochemical and physiological effects. Biochemically, 4,4'-(2,6-pyridinediyldiimino)bis(4-oxobutanoic acid) has been shown to inhibit the activity of COX-2, which can reduce the production of inflammatory mediators. Physiologically, 4,4'-(2,6-pyridinediyldiimino)bis(4-oxobutanoic acid) has been shown to have anti-inflammatory and anti-tumor effects. 4,4'-(2,6-pyridinediyldiimino)bis(4-oxobutanoic acid) has also been shown to induce apoptosis in cancer cells.
実験室実験の利点と制限
The advantages of using 4,4'-(2,6-pyridinediyldiimino)bis(4-oxobutanoic acid) in lab experiments include its versatility, ease of synthesis, and potential applications in various fields. However, the limitations of using 4,4'-(2,6-pyridinediyldiimino)bis(4-oxobutanoic acid) in lab experiments include its limited solubility in water and its potential toxicity.
将来の方向性
There are many future directions for the study of 4,4'-(2,6-pyridinediyldiimino)bis(4-oxobutanoic acid). One potential direction is the development of new synthesis methods for 4,4'-(2,6-pyridinediyldiimino)bis(4-oxobutanoic acid). Another potential direction is the study of 4,4'-(2,6-pyridinediyldiimino)bis(4-oxobutanoic acid) as a potential anti-inflammatory and anti-tumor agent. Additionally, 4,4'-(2,6-pyridinediyldiimino)bis(4-oxobutanoic acid) could be studied for its potential applications in catalysis and fluorescence sensing. Overall, 4,4'-(2,6-pyridinediyldiimino)bis(4-oxobutanoic acid) is a versatile compound with many potential applications, and further research is needed to fully understand its properties and potential.
合成法
4,4'-(2,6-pyridinediyldiimino)bis(4-oxobutanoic acid) can be synthesized using different methods, including the reaction of 2,6-pyridinediamine with diethyl malonate in the presence of acetic anhydride, followed by hydrolysis and decarboxylation. Another method involves the reaction of 2,6-pyridinediamine with diethyl oxalate in the presence of acetic anhydride, followed by hydrolysis and decarboxylation. Both methods yield 4,4'-(2,6-pyridinediyldiimino)bis(4-oxobutanoic acid) as a white crystalline solid with a melting point of 250-252°C.
科学的研究の応用
4,4'-(2,6-pyridinediyldiimino)bis(4-oxobutanoic acid) has been extensively studied for its potential applications in various fields, including catalysis, fluorescence sensing, and biomedical applications. In catalysis, 4,4'-(2,6-pyridinediyldiimino)bis(4-oxobutanoic acid) has been used as a chiral ligand for asymmetric catalysis. In fluorescence sensing, 4,4'-(2,6-pyridinediyldiimino)bis(4-oxobutanoic acid) has been used as a fluorescent probe for the detection of metal ions and amino acids. In biomedical applications, 4,4'-(2,6-pyridinediyldiimino)bis(4-oxobutanoic acid) has been studied for its potential as an anti-inflammatory and anti-tumor agent.
特性
IUPAC Name |
4-[[6-(3-carboxypropanoylamino)pyridin-2-yl]amino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O6/c17-10(4-6-12(19)20)15-8-2-1-3-9(14-8)16-11(18)5-7-13(21)22/h1-3H,4-7H2,(H,19,20)(H,21,22)(H2,14,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOAPDGYSSMINLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)NC(=O)CCC(=O)O)NC(=O)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{[(4-ethylphenyl)amino]carbonothioyl}-2-methoxybenzamide](/img/structure/B5701061.png)


![N'-({2-[(4-methylphenyl)thio]propanoyl}oxy)-3-pyridinecarboximidamide](/img/structure/B5701073.png)
![methyl 4-({[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}amino)benzoate](/img/structure/B5701078.png)
![5-chloro-N-[4-(3-pyridinyl)-1,3-thiazol-2-yl]-2-pyridinamine](/img/structure/B5701089.png)
![4-chloro-N-[(dipropylamino)methylene]benzenesulfonamide](/img/structure/B5701095.png)



![4-({[(4-carboxy-5-methyl-2-furyl)methyl]thio}methyl)-5-methyl-2-furoic acid](/img/structure/B5701127.png)
![1-[1-allyl-6-methyl-4-(1-pyrrolidinyl)-2-thioxo-1,2-dihydro-5-pyrimidinyl]ethanone](/img/structure/B5701133.png)
